molecular formula C14H17BrN2O2S B320960 3-bromo-4-methyl-N-[(2-oxolanylmethylamino)-sulfanylidenemethyl]benzamide

3-bromo-4-methyl-N-[(2-oxolanylmethylamino)-sulfanylidenemethyl]benzamide

Cat. No. B320960
M. Wt: 357.27 g/mol
InChI Key: GYFPNLKGCLBUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-[(2-oxolanylmethylamino)-sulfanylidenemethyl]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Synthesis and Characterization

  • Metal Complex Formation : The compound has been utilized in synthesizing and characterizing metal complexes, particularly with Ni(II) and Cu(II). These studies involve elemental analyses, FT-IR, and 1H-NMR spectroscopy, providing insights into the molecular structure and bonding characteristics of these complexes (Binzet et al., 2009).

  • Structural Analysis of Derivatives : Derivatives of benzamide, which are structurally similar to 3-bromo-4-methyl-N-[(2-oxolanylmethylamino)-sulfanylidenemethyl]benzamide, have been synthesized and characterized, offering valuable information on their molecular structure through X-ray crystallography and spectral analysis (Chinthal et al., 2020).

Potential Medical Applications

  • Heparanase Inhibition : Some benzamide derivatives have been identified as inhibitors of the enzyme heparanase. These compounds, including ones similar to the subject molecule, exhibit potential for therapeutic applications, particularly in cancer treatment (Xu et al., 2006).

  • Antimicrobial Activities : Benzamide derivatives have also shown promise in antimicrobial activities. Synthesis and biological testing of these compounds provide insights into their potential use in combating bacterial and fungal infections (Mange et al., 2013).

Methodological Innovations

  • Microwave Promoted Synthesis : Advanced synthetic techniques, such as microwave irradiation, have been employed for efficient synthesis of benzamide derivatives. This methodology offers cleaner, more efficient, and faster synthesis, which is applicable to the subject compound (Saeed, 2009).

  • Green Chemistry Approaches : The synthesis of benzamide derivatives, including ones structurally related to 3-bromo-4-methyl-N-[(2-oxolanylmethylamino)-sulfanylidenemethyl]benzamide, has been explored using green chemistry principles, emphasizing environmentally friendly methods (Horishny & Matiychuk, 2020).

properties

Molecular Formula

C14H17BrN2O2S

Molecular Weight

357.27 g/mol

IUPAC Name

3-bromo-4-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C14H17BrN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20)

InChI Key

GYFPNLKGCLBUDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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